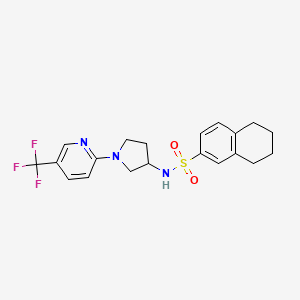

N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N3O2S/c21-20(22,23)16-6-8-19(24-12-16)26-10-9-17(13-26)25-29(27,28)18-7-5-14-3-1-2-4-15(14)11-18/h5-8,11-12,17,25H,1-4,9-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZFAOWAJFYIEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3CCN(C3)C4=NC=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound notable for its potential biological activities. The unique structural components of this compound, including the trifluoromethyl group and the sulfonamide moiety, suggest diverse pharmacological properties. This article aims to explore the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and its CAS number 1242850-54-9. The presence of the trifluoromethyl group enhances lipophilicity, which may influence its interaction with biological targets.

Anticancer Activity

Sulfonamides have been explored for their anticancer properties. A study indicated that certain thiazole-bearing compounds exhibited significant cytotoxicity against various cancer cell lines . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring were crucial for enhancing anticancer activity. Given the sulfonamide moiety in our compound of interest, it is plausible that it may also exhibit anticancer properties through similar mechanisms.

While detailed mechanisms specific to this compound remain unreported in literature, related compounds often interact with key biological pathways. For example, sulfonamides typically inhibit bacterial dihydropteroate synthase, a critical enzyme in folate synthesis pathways. This inhibition leads to bacterial growth cessation.

Case Studies and Research Findings

Currently, there are no published case studies directly addressing the biological activity of this compound. However, ongoing research in medicinal chemistry continues to evaluate structurally similar compounds for their therapeutic potential.

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound compared to other related compounds, a summary table is presented below:

Comparison with Similar Compounds

Structural Analog: 3-Bromo-N-(4-Chloro-2-((2-(5-(Dimethylamino)Naphthalen-1-ylsulfonyl))Carbamoyl)-6-Methylphenyl)-1-(3-Chloropyridin-2-yl)-1H-Pyrazole-5-Carboxamide

Key Differences :

- Core Structure: The analog employs a pyrazole-carboxamide scaffold, whereas the target compound uses a pyrrolidine-linked tetrahydronaphthalene-sulfonamide.

- Substituents: Pyridine Modifications: The target compound’s 5-(trifluoromethyl)pyridine is electron-withdrawing, enhancing resistance to oxidative metabolism. In contrast, the analog’s 3-chloropyridine offers moderate electron withdrawal but may reduce solubility.

Physicochemical and Pharmacokinetic Properties

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, and how are yields optimized?

- Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the pyrrolidine ring system via cyclization reactions under inert atmospheres.

- Step 2 : Introduction of the trifluoromethylpyridine moiety using nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).

- Step 3 : Sulfonamide coupling via reaction of sulfonyl chlorides with amines in polar aprotic solvents (e.g., dichloromethane) with bases like triethylamine to neutralize HCl .

- Optimization : Yields (e.g., 59–71% in related compounds) are improved by controlling temperature (0–25°C), solvent purity, and catalyst selection (e.g., palladium catalysts for coupling steps) .

Q. How is the compound characterized to confirm structural integrity?

- Answer : Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., ~385.48 g/mol for analogs) .

- X-ray Crystallography : Resolves bond lengths/angles, particularly for the tetrahydronaphthalene and pyrrolidine systems .

- Chromatography : HPLC/TLC monitors reaction progress and purity (>95% typical for intermediates) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

- Answer :

- Molecular Docking : Predicts binding affinity to targets (e.g., neurotransmitter receptors) by modeling interactions between the trifluoromethylpyridine group and hydrophobic pockets .

- QSAR Studies : Correlates substituent effects (e.g., electron-withdrawing CF₃) with activity. For example, pyridine ring fluorination improves metabolic stability .

- DFT Calculations : Analyzes electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in functionalization steps .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Answer : Discrepancies (e.g., unexpected NMR splitting) are addressed via:

- Variable Temperature (VT) NMR : Identifies dynamic conformational changes in the pyrrolidine ring .

- 2D NMR Techniques : COSY and NOESY clarify through-space interactions, resolving ambiguities in tetrahydronaphthalene substituent orientation .

- Isotopic Labeling : ¹⁹F NMR tracks trifluoromethyl group behavior under different pH conditions .

Q. What are the hypothesized biological targets, and how are they validated experimentally?

- Answer :

- Target Hypotheses : Structural analogs suggest activity against:

- Enzyme Targets : Carbonic anhydrase (sulfonamide group coordination to zinc) .

- GPCRs : Dopamine D₃ receptor (pyrrolidine mimics tropane alkaloids) .

- Validation :

- In Vitro Assays : Radioligand binding assays (IC₅₀ values) and enzyme inhibition kinetics (e.g., Ki for related sulfonamides: ~50 nM) .

- Mutagenesis Studies : Alters receptor binding sites to confirm interaction motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.